

Application Notes and Protocols: Surface Functionalization with PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PC-Biotin-PEG4-NHS carbonate

Cat. No.: B1193324

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-Biotin-PEG4-NHS carbonate is a heterobifunctional linker designed for the spatiotemporal control of biotin presentation on surfaces. This reagent features three key components: a photocleavable (PC) linker, a biotin moiety for high-affinity binding to streptavidin and its analogues, and an N-hydroxysuccinimide (NHS) carbonate ester for covalent attachment to primary amine groups on various substrates. The integrated polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for a range of applications in cell biology, diagnostics, and drug delivery.^{[1][2][3]}

The NHS carbonate group reacts efficiently with primary amines (-NH₂) on surfaces such as aminosilanized glass, gold, or silicon nitride to form stable carbamate bonds.^[2] The key feature of this linker is its photocleavable unit, which upon exposure to UV light (typically around 365 nm), cleaves the molecule, releasing the biotinylated species from the surface.^{[2][4]} This allows for the dynamic control of surface bio-functionality, enabling applications like patterned cell adhesion, controlled release of captured biomolecules, and advanced biosensor development.^[3]

Key Features and Applications

Key Features:

- Photocleavable Moiety: Enables light-triggered release of biotinylated molecules.[1][4]
- Biotin Group: Provides strong and specific binding to streptavidin and avidin.[1]
- NHS Carbonate Ester: Facilitates efficient covalent coupling to amine-functionalized surfaces.[1][2]
- PEG4 Spacer: Increases hydrophilicity and reduces steric hindrance.[1]

Applications:

- Photo-controlled Bioconjugation: Spatiotemporal control over the immobilization and release of biomolecules.[1]
- Drug Delivery: Light-triggered release of therapeutic agents.[1][5]
- Probe Development: Creation of cleavable probes for diagnostics and imaging.[1]
- Cell Adhesion Studies: Dynamic control of cell attachment and detachment for cell sorting and tissue engineering.
- Biosensor Development: Reversible immobilization of ligands for reusable sensor surfaces.

Quantitative Data

The following tables summarize quantitative data related to surface functionalization with biotin and the efficiency of photocleavage, compiled from various studies using similar linkers and techniques.

Table 1: Surface Density and Binding Capacity of Biotinylated Surfaces

Surface Material	Functionalization Method	Biotin Surface Density (molecules/cm ²)	Avidin Binding Capacity (pmol/cm ²)	Reference
Silicon Nitride	Wet-chemical functionalization with carboxylic acid terminated molecules	$(4.8 \pm 1.4) \times 10^{12}$ (COOH groups/cm ²)	Not Reported	[6]
Quartz	Biotinylated G4-NH2 PAMAM dendrimer layer	Not Reported	2.02	[7]
Quartz	Biotinylated 3-APTMS layer	Not Reported	0.15	[7]

Table 2: Photocleavage Efficiency of Photocleavable Linkers

Linker Type	Substrate	Illumination Conditions	Cleavage Efficiency	Reference
2-nitrobenzyl linker	Streptavidin-coated glass	340 nm UV light	~80%	[4][8]
PC-biotin	Microfluidic chamber surface	UV exposure (365 nm)	Exponential decay with a characteristic time of 1.6 min	[9]
Coumarin-based PC linker	Activated polymeric surfaces	400-450 nm blue light	~90% release of captured cells	[3]

Experimental Protocols

These protocols provide a general framework for the surface functionalization with **PC-Biotin-PEG4-NHS carbonate**. Optimization may be required for specific substrates and applications.

Protocol 1: Functionalization of Glass Surfaces

This protocol describes the aminosilanization of glass slides followed by coupling with **PC-Biotin-PEG4-NHS carbonate**.

Materials:

- Glass microscope slides
- Piranha solution (7:3 mixture of concentrated H_2SO_4 and 30% H_2O_2) - EXTREME CAUTION
- (3-Aminopropyl)triethoxysilane (APTES)
- Anhydrous toluene
- **PC-Biotin-PEG4-NHS carbonate**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 8.5
- Deionized (DI) water
- Nitrogen or Argon gas

Procedure:

- Glass Cleaning:
 - Immerse glass slides in Piranha solution for 1 hour at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
 - Rinse extensively with DI water and dry under a stream of nitrogen or argon gas.
- Aminosilanization:
 - Immerse the cleaned and dried slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

- Rinse the slides with toluene, followed by ethanol, and finally DI water.
- Cure the slides in an oven at 110°C for 30 minutes.
- Biotinylation:
 - Prepare a 1-10 mg/mL solution of **PC-Biotin-PEG4-NHS carbonate** in anhydrous DMF or DMSO immediately before use.
 - Immerse the aminosilanized slides in the **PC-Biotin-PEG4-NHS carbonate** solution for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.
 - Rinse the slides with DMF or DMSO to remove unreacted linker, followed by ethanol and DI water.
 - Dry the functionalized slides under a stream of nitrogen or argon and store in a desiccator at 4°C.

Protocol 2: Functionalization of Gold Surfaces

This protocol details the formation of a self-assembled monolayer (SAM) on a gold surface followed by EDC/NHS coupling of an amine-terminated linker and subsequent biotinylation. For direct functionalization, an amine-terminated SAM can be directly reacted with **PC-Biotin-PEG4-NHS carbonate**.

Materials:

- Gold-coated substrate
- 11-Mercaptoundecanoic acid (MUA) or other suitable thiol
- Ethanol
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- **PC-Biotin-PEG4-NHS carbonate**

- Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5
- DI water
- Nitrogen or Argon gas

Procedure:

- Gold Surface Cleaning:
 - Clean the gold substrate by UV/ozone treatment for 15-20 minutes or by rinsing with ethanol and DI water and drying under nitrogen.
- SAM Formation (Carboxylic Acid Terminated):
 - Immerse the gold substrate in a 1 mM solution of MUA in ethanol for at least 18 hours to form a dense SAM.
 - Rinse the surface with ethanol and DI water and dry under a stream of nitrogen.
- Activation of Carboxylic Acid Groups:
 - Immerse the MUA-functionalized surface in a freshly prepared solution of 50 mM EDC and 25 mM NHS in PBS (pH 7.4) for 15-30 minutes at room temperature.
 - Rinse the surface with PBS (pH 7.4).
- Biotinylation (via an amine-terminated linker if necessary, or direct coupling to an amine-terminated SAM):
 - If using an amine-terminated linker, incubate the activated surface with the linker solution.
 - For direct coupling to an amine-terminated SAM, immerse the substrate in a 1-10 mg/mL solution of **PC-Biotin-PEG4-NHS carbonate** in PBS (pH 8.5) for 2-4 hours at room temperature.
 - Rinse with PBS and DI water, then dry under nitrogen.

Protocol 3: Photocleavage of Biotin from the Surface

Materials:

- Biotinylated substrate
- UV lamp (e.g., 365 nm)
- Appropriate buffer for the intended application

Procedure:

- Sample Preparation:
 - Place the functionalized substrate in a suitable container with buffer. If working with live cells, use an appropriate cell culture medium.
- UV Irradiation:
 - Expose the substrate to UV light at a wavelength of approximately 365 nm. The optimal exposure time and intensity will depend on the specific application and the desired degree of cleavage and should be determined empirically.^{[2][4]} A typical starting point is 1-5 mW/cm² for 5-30 minutes.^[2]
- Post-Cleavage Processing:
 - After irradiation, the biotinylated molecules will be released from the surface. The surface can be washed to remove the cleaved molecules. The released molecules in the supernatant can be collected for further analysis if desired.

Visualizations

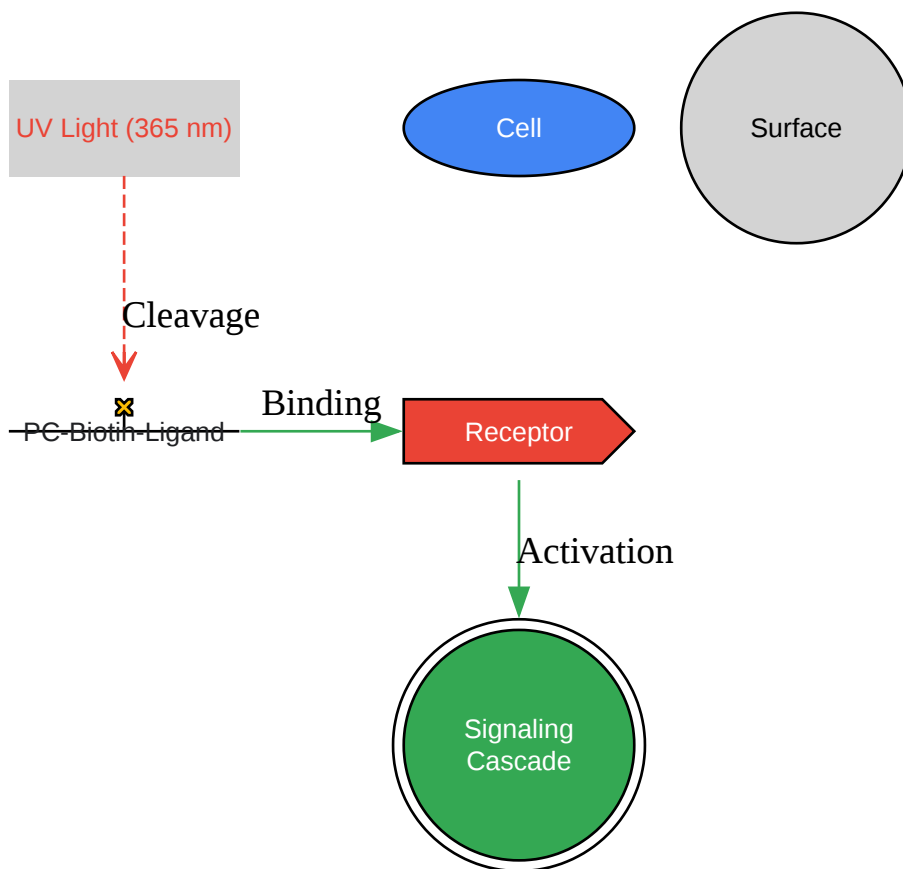
Experimental Workflow for Surface Functionalization



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Caption: Workflow for surface functionalization and photocleavage.

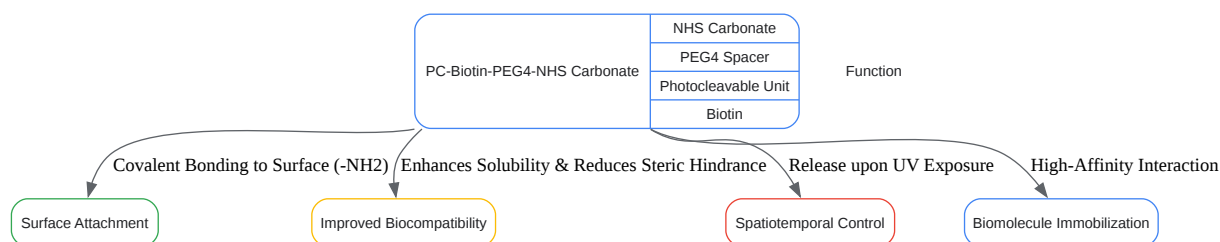
Signaling Pathway Control via Photocleavage



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Caption: Light-induced ligand release to trigger cell signaling.

Logical Relationship of PC-Biotin-PEG4-NHS Carbonate Components



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Caption: Functional components of the photocleavable linker.

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- To cite this document: BenchChem. [Application Notes and Protocols: Surface Functionalization with PC-Biotin-PEG4-NHS Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193324#surface-functionalization-with-pc-biotin-peg4-nhs-carbonate]

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